molecular formula C7H9BrN2 B3193925 5-(Bromomethyl)-2-methylpyridin-4-amine CAS No. 771412-37-4

5-(Bromomethyl)-2-methylpyridin-4-amine

Cat. No.: B3193925
CAS No.: 771412-37-4
M. Wt: 201.06 g/mol
InChI Key: QSTVSMFGJBGTLB-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methylpyridin-4-amine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound features a bromomethyl group at the 5-position, a methyl group at the 2-position, and an amine group at the 4-position of the pyridine ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-methylpyridin-4-amine typically involves the bromomethylation of 2-methylpyridin-4-amine. One common method includes the reaction of 2-methylpyridin-4-amine with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-methylpyridin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃). These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to achieve selective oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents to reduce the amine group.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives of the original compound.

    Oxidation: Products include N-oxides and other oxidized forms.

    Reduction: Products include secondary and tertiary amines.

Scientific Research Applications

5-(Bromomethyl)-2-methylpyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methylpyridin-4-amine depends on its specific application. In general, the bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in target molecules. This reactivity is exploited in various synthetic and biological processes. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridin-4-amine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    5-(Chloromethyl)-2-methylpyridin-4-amine: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and selectivity.

    5-(Hydroxymethyl)-2-methylpyridin-4-amine: Contains a hydroxymethyl group, which can undergo different types of chemical reactions compared to the bromomethyl group.

Uniqueness

5-(Bromomethyl)-2-methylpyridin-4-amine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for diverse functionalization strategies. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.

Properties

IUPAC Name

5-(bromomethyl)-2-methylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-2-7(9)6(3-8)4-10-5/h2,4H,3H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTVSMFGJBGTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)CBr)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80998390
Record name 5-(Bromomethyl)-2-methylpyridin-4(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80998390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771412-37-4
Record name 5-(Bromomethyl)-2-methylpyridin-4(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80998390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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